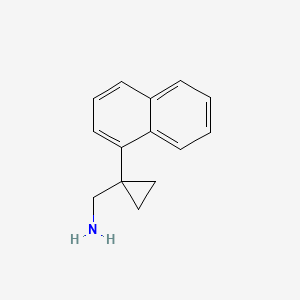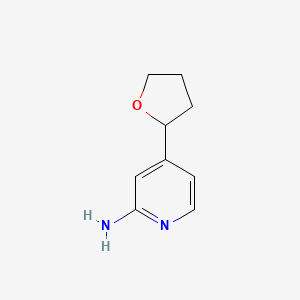![molecular formula C11H15N3O B11737226 N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737226.png)
N-[(furan-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina es un compuesto heterocíclico que presenta tanto anillos de furano como de pirazol. Este compuesto es de interés debido a sus posibles aplicaciones en varios campos, incluida la química medicinal y la ciencia de los materiales. La presencia del anillo de furano confiere propiedades químicas únicas, lo que lo convierte en un andamiaje valioso para el desarrollo de fármacos y otras investigaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina generalmente implica la reacción de furano-2-carboxaldehído con isopropilhidrazina para formar una hidrazona intermedia. Esta intermedia luego se cicla en condiciones ácidas para producir el derivado de pirazol deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como ácido acético para facilitar el proceso de ciclación .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina sufre diversas reacciones químicas, entre ellas:
Oxidación: El anillo de furano puede oxidarse para formar derivados de ácido furano-2-carboxílico.
Reducción: El anillo de pirazol puede reducirse para formar derivados de dihidropirazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio para la oxidación, agentes reductores como borohidruro de sodio para la reducción y electrófilos como los halógenos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen derivados de ácido furano-2-carboxílico, derivados de dihidropirazol y varios compuestos de furano y pirazol sustituidos. Estos productos son de interés por sus posibles actividades biológicas y aplicaciones en el desarrollo de fármacos.
Aplicaciones Científicas De Investigación
N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades antimicrobianas y anticancerígenas.
Medicina: Se explora como un compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El anillo de furano puede participar en interacciones de apilamiento π-π, mientras que el anillo de pirazol puede formar enlaces de hidrógeno con proteínas diana. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de furano y pirazol, como:
- N-[(furan-2-il)metil]-1H-pirazol-4-amina
- 1-(furan-2-il)-3-(propan-2-il)-1H-pirazol
- N-[(furan-2-il)metil]-1-(metil)-1H-pirazol-4-amina
Singularidad
N-[(furan-2-il)metil]-1-(propan-2-il)-1H-pirazol-4-amina es único debido al patrón de sustitución específico en el anillo de pirazol, que confiere propiedades químicas y biológicas distintas. La presencia del grupo isopropilo aumenta su lipofilicidad, lo que potencialmente mejora su biodisponibilidad e interacción con las membranas biológicas .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11/h3-6,8-9,12H,7H2,1-2H3 |
Clave InChI |
UPLOVHOHVLGNCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737160.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737163.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737165.png)

![2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11737180.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11737181.png)
![[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol](/img/structure/B11737195.png)
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B11737203.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737220.png)

![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)
